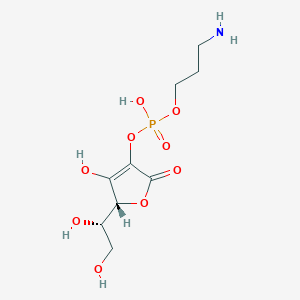

Aminopropyl ascorbyl phosphate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

220644-17-7 |

|---|---|

Molecular Formula |

C9H16NO9P |

Molecular Weight |

313.2 g/mol |

IUPAC Name |

3-aminopropyl [(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] hydrogen phosphate |

InChI |

InChI=1S/C9H16NO9P/c10-2-1-3-17-20(15,16)19-8-6(13)7(5(12)4-11)18-9(8)14/h5,7,11-13H,1-4,10H2,(H,15,16)/t5-,7+/m0/s1 |

InChI Key |

MFCMBWRHOUCXEZ-CAHLUQPWSA-N |

SMILES |

C(CN)COP(=O)(O)OC1=C(C(OC1=O)C(CO)O)O |

Isomeric SMILES |

C(CN)COP(=O)(O)OC1=C([C@H](OC1=O)[C@H](CO)O)O |

Canonical SMILES |

C(CN)COP(=O)(O)OC1=C(C(OC1=O)C(CO)O)O |

Other CAS No. |

220644-17-7 |

Origin of Product |

United States |

Foundational & Exploratory

The Antioxidant Mechanism of Aminopropyl Ascorbyl Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminopropyl ascorbyl phosphate (B84403) (AAP) is a stable, water-soluble derivative of L-ascorbic acid (Vitamin C) engineered to overcome the inherent instability of its parent molecule. This technical guide provides an in-depth exploration of the mechanism of action of AAP as an antioxidant. Its efficacy is predicated on its intracellular conversion to L-ascorbic acid, which then engages in potent free radical scavenging activities. This document details the chemical transformations, the core antioxidant pathways, and the experimental methodologies used to evaluate its antioxidant potential. While direct quantitative antioxidant data for AAP is not extensively available in peer-reviewed literature, this guide provides the foundational knowledge and experimental frameworks for its assessment.

Introduction

L-ascorbic acid is a vital antioxidant, protecting biological systems from the deleterious effects of reactive oxygen species (ROS). However, its utility in pharmaceutical and cosmetic formulations is hampered by its rapid degradation upon exposure to light, air, and heat. Aminopropyl ascorbyl phosphate (AAP) represents a significant advancement in Vitamin C delivery, offering enhanced stability while retaining the antioxidant benefits of L-ascorbic acid upon enzymatic conversion within the skin.[1][2] This guide elucidates the molecular mechanisms that underpin the antioxidant functionality of AAP.

Chemical Structure and Properties

This compound is synthesized by combining L-ascorbic acid with a 3-aminopropyl dehydrogen phosphate group.[3] This modification masks the reactive enediol lactone structure of ascorbic acid, the primary site of its antioxidant activity and also its instability. The resulting molecule is a white to pale yellow, water-soluble powder.[4]

Mechanism of Action: A Prodrug Approach

This compound functions as a prodrug. It is biologically inert until it penetrates the epidermis and is enzymatically hydrolyzed to release the active L-ascorbic acid.[5][6]

Enzymatic Conversion to L-Ascorbic Acid

Upon topical application and penetration into the skin, AAP is acted upon by endogenous phosphatases.[6][7] These enzymes catalyze the cleavage of the phosphate ester bond, releasing L-ascorbic acid and 3-aminopropyl alcohol.[5] This controlled, intracellular release ensures that the potent antioxidant activity of L-ascorbic acid is localized where it is most needed to combat oxidative stress.

Caption: Enzymatic conversion of AAP to L-ascorbic acid.

Free Radical Scavenging by L-Ascorbic Acid

Once released, L-ascorbic acid neutralizes free radicals through two primary mechanisms: Hydrogen Atom Transfer (HAT) and Sequential Proton-Loss Electron Transfer (SPLET).[5] The predominant mechanism is influenced by the solvent environment.

-

Hydrogen Atom Transfer (HAT): In this mechanism, the ascorbic acid molecule donates a hydrogen atom to a free radical, thereby quenching its reactivity.[5]

-

Sequential Proton-Loss Electron Transfer (SPLET): This pathway involves the deprotonation of ascorbic acid, followed by the transfer of an electron to the free radical.

Through these mechanisms, L-ascorbic acid can effectively neutralize a wide range of reactive oxygen species, including the superoxide (B77818) radical (O₂⁻), hydroxyl radical (•OH), and peroxyl radicals (ROO•).

Caption: Free radical scavenging by L-ascorbic acid.

Potential Involvement in Cellular Signaling Pathways

While direct evidence for this compound's influence on specific signaling pathways is limited, the antioxidant activity of its active form, L-ascorbic acid, suggests potential interactions with redox-sensitive cellular pathways. One such pathway of significant interest in antioxidant defense is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[8][9] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, leading to their transcription. Ascorbic acid, by modulating the cellular redox state, may influence the activation of the Nrf2 pathway, thereby enhancing the endogenous antioxidant capacity of the cell.[10] Further research is required to specifically elucidate the effects of AAP on this and other signaling cascades.

References

- 1. specialchem.com [specialchem.com]

- 2. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]

- 3. This compound (Explained + Products) [incidecoder.com]

- 4. m.youtube.com [m.youtube.com]

- 5. This compound | 220644-17-7 | Benchchem [benchchem.com]

- 6. Biol. Pharm. Bull. [bpb.pharm.or.jp]

- 7. Permeation and metabolism of a novel ascorbic acid derivative, disodium isostearyl 2-O-L-ascorbyl phosphate, in human living skin equivalent models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation | MDPI [mdpi.com]

- 9. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Aminopropyl Ascorbyl Phosphate

Aminopropyl Ascorbyl Phosphate (B84403) (AAP) is a highly stable, water-soluble derivative of Vitamin C (L-ascorbic acid).[1][2] It is synthesized by combining L-ascorbic acid with a 3-aminopropyl hydrogen phosphate group.[1][3][4] This structural modification protects the unstable enediol portion of the ascorbic acid molecule, significantly enhancing its stability against oxidation while maintaining the biological benefits of Vitamin C.[5] This guide provides a comprehensive overview of the physicochemical properties, biological mechanisms, and relevant experimental protocols for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

AAP is a white or off-white solid powder.[2][6][7] Its key advantage over pure ascorbic acid is its enhanced stability in aqueous solutions and its improved solubility, which facilitates its incorporation into various formulations.[5][6] At a neutral pH of 7, AAP demonstrated 93% stability after 10 days, whereas ascorbic acid degraded completely within an hour under the same conditions.[5]

Table 1: Chemical Identifiers and Properties of Aminopropyl Ascorbyl Phosphate

| Property | Value |

| IUPAC Name | 3-aminopropyl [(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] hydrogen phosphate[5][8] |

| CAS Number | 220644-17-7[5][6][8] |

| Molecular Formula | C₉H₁₆NO₉P[2][5][6][8] |

| Molecular Weight | 313.20 g/mol [2][5][6][8] |

| Appearance | White to off-white or pale yellow powder[2][7] |

| Solubility | Water-soluble[1][3][5][6][7] |

| InChI Key | MFCMBWRHOUCXEZ-CAHLUQPWSA-N[5][8] |

| Canonical SMILES | C(CN)COP(=O)(O)OC1=C(C(OC1=O)C(CO)O)O[5][8] |

| Stability | Stable in aqueous solution, particularly at pH 5.5-6.0; light and oxygen stable.[5][6][7] |

Biological Mechanism and Signaling

This compound functions as a prodrug. For it to exert its biological effects, it must first be converted into its active form, L-ascorbic acid.[5] This bioactivation occurs intracellularly through the action of endogenous enzymes, specifically phosphatases, which cleave the phosphate group.[5]

Once released, L-ascorbic acid acts as a potent antioxidant, neutralizing reactive oxygen species (ROS) and mitigating oxidative stress.[5][9] This protects vital cellular components like DNA, proteins, and lipids from oxidative damage.[5] The primary antioxidant mechanisms are:

-

Hydrogen Atom Transfer (HAT): The ascorbic acid molecule donates a hydrogen atom to a free radical, quenching its reactivity.[5]

-

Sequential Proton-Loss Electron Transfer (SPLET): This pathway is also involved in neutralizing free radicals, with the dominant mechanism being influenced by the solvent environment.[5]

Beyond its antioxidant role, the released ascorbic acid is involved in key physiological pathways, including the regulation of collagen biosynthesis and the inhibition of melanin (B1238610) synthesis by affecting the enzyme tyrosinase.[2][5][10]

Synthesis and Characterization Workflow

The synthesis of this compound is a multi-step process designed to protect the chemically reactive enediol system of ascorbic acid.[5] The general approach involves the phosphorylation of ascorbic acid, followed by the esterification with 3-aminopropyl alcohol.[5]

-

Phosphorylation: The initial and most critical step is the phosphorylation of the ascorbic acid molecule. This modification protects the enediol system, which is highly susceptible to oxidation.[5]

-

Linking Aminopropyl Group: Following phosphorylation, the aminopropyl group is linked to the phosphate ester. Specific laboratory methods may use coupling agents under anhydrous conditions to facilitate this reaction.[5]

-

Purification and Characterization: The final product is purified to remove unreacted starting materials and impurities. The chemical structure, purity, and molecular weight are confirmed using various analytical techniques.[5]

Experimental Protocols

The functional activity of this compound is determined through various in vitro assays that measure its antioxidant capacity and its ability to inhibit key enzymes involved in skin pigmentation.

Antioxidant Activity Assays (General Protocols)

The antioxidant potential of AAP (after enzymatic conversion to ascorbic acid) can be evaluated using several common spectrophotometric methods.[11][12]

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.[13] The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm, which corresponds to a color change from purple to yellow.[13]

-

Methodology: A solution of DPPH in methanol (B129727) is prepared.[13] Aliquots of the test sample (AAP solution, often pre-incubated with phosphatase) are added to the DPPH solution.[13][14] The mixture is incubated in the dark at room temperature for 30 minutes, and the absorbance is measured at 517 nm.[12][13] The percentage of scavenging activity is calculated by comparing the absorbance of the sample to that of a control.[13]

-

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

-

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green.[12] Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is measured by the decrease in absorbance at 734 nm.[12][14]

-

Methodology: The ABTS•+ radical is generated by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.[12][14] The ABTS•+ solution is then diluted with a buffer to a specific absorbance.[12] The test sample is added, and after a set incubation period (e.g., 10-30 minutes), the absorbance is read at 734 nm.[12][14]

-

Tyrosinase Inhibition Assay

This assay is crucial for evaluating the skin-lightening potential of AAP by measuring its ability to inhibit tyrosinase, the key enzyme in melanin production.[2][15][16]

-

Principle: Mushroom tyrosinase catalyzes the oxidation of a substrate, such as L-DOPA, to form dopachrome (B613829), a colored product with an absorbance maximum around 475-490 nm.[15][17] In the presence of an inhibitor like AAP (as active ascorbic acid), the rate of dopachrome formation is reduced.[17] The percentage of inhibition is determined by comparing the reaction rate with and without the inhibitor.[17][18]

-

Materials and Reagents:

-

Reagent Preparation:

-

Enzyme Solution: Prepare a working solution of mushroom tyrosinase in cold phosphate buffer. Keep on ice.[17]

-

Substrate Solution: Dissolve L-DOPA or L-Tyrosine in phosphate buffer to the desired concentration (e.g., 1 mM L-Tyrosine or 10 mM L-DOPA). Prepare fresh.[15][17]

-

Test and Control Solutions: Prepare serial dilutions of the test compound (AAP) and the positive control (Kojic Acid) in the buffer.[17]

-

-

Assay Procedure (96-well plate):

-

Add reagents to the wells: 20 µL of the test compound/control solution, 170 µL of substrate solution, and 20 µL of tyrosinase solution.[15]

-

For blank wells, substitute the enzyme solution with a buffer.[18]

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set time (e.g., 10-20 minutes).[16][17][18]

-

Measure the absorbance of the formed dopachrome at 475-490 nm using a microplate reader.[15][17][18]

-

Calculate the percent inhibition using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.[18]

-

References

- 1. paulaschoice.fr [paulaschoice.fr]

- 2. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]

- 3. This compound (Explained + Products) [incidecoder.com]

- 4. revivalabs.com [revivalabs.com]

- 5. This compound | 220644-17-7 | Benchchem [benchchem.com]

- 6. This compound - Surfactant - 表面活性剂百科 [surfactant.top]

- 7. youtube.com [youtube.com]

- 8. This compound | C9H16NO9P | CID 54690785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. saian.net [saian.net]

- 10. specialchem.com [specialchem.com]

- 11. mdpi.com [mdpi.com]

- 12. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ymerdigital.com [ymerdigital.com]

- 14. rjpbcs.com [rjpbcs.com]

- 15. activeconceptsllc.com [activeconceptsllc.com]

- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 17. benchchem.com [benchchem.com]

- 18. ijsr.in [ijsr.in]

The Cellular Journey of Aminopropyl Ascorbyl Phosphate: An In-Vitro Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminopropyl ascorbyl phosphate (B84403) (AAP) is a stable, water-soluble derivative of ascorbic acid (Vitamin C) designed to overcome the inherent instability of its parent molecule in cosmetic and pharmaceutical formulations.[1][2][3][4][5] For AAP to exert its biological effects, such as antioxidant protection and collagen synthesis stimulation, it must be taken up by skin cells and metabolized into its active form, L-ascorbic acid. This technical guide provides an in-depth overview of the current understanding of the cellular uptake and metabolic pathways of aminopropyl ascorbyl phosphate in vitro, drawing upon data from studies on AAP and analogous phosphorylated Vitamin C derivatives. Detailed experimental protocols and visual representations of the key processes are included to facilitate further research in this area.

Introduction to this compound

This compound is a molecule in which L-ascorbic acid is combined with a 3-aminopropyl dehydrogen phosphate group.[1][2] This modification enhances the stability of the vitamin, preventing its rapid oxidation when exposed to light and air.[6] The purported benefits of AAP mirror those of L-ascorbic acid, including antioxidant, anti-aging, and skin-brightening properties.[3][6] However, the efficacy of AAP is entirely dependent on its successful conversion to L-ascorbic acid within the cellular environment of the skin.[7]

Cellular Uptake Mechanisms

The precise mechanism of this compound's entry into skin cells, such as keratinocytes and fibroblasts, has not been extensively elucidated in published literature. However, based on the behavior of other phosphorylated ascorbic acid derivatives and the general principles of cellular transport, two primary hypotheses can be considered:

-

Extracellular Conversion Followed by Ascorbic Acid Uptake: The most likely scenario is that AAP is first dephosphorylated by ecto-phosphatases (phosphatases located on the outer surface of the cell membrane) to yield L-ascorbic acid. The released L-ascorbic acid is then transported into the cell via specific transporters. Mammalian cells primarily utilize Sodium-Dependent Vitamin C Transporters (SVCTs) for the uptake of L-ascorbic acid.[8][9][10] Its oxidized form, dehydroascorbic acid (DHA), can be transported by glucose transporters (GLUTs).[8][9]

-

Direct Uptake of AAP: It is also plausible that the intact AAP molecule is transported into the cell, where intracellular phosphatases then catalyze its conversion to L-ascorbic acid. The transport mechanism for intact AAP is currently unknown and would require further investigation.

Studies on similar molecules, such as trisodium (B8492382) ascorbyl 6-palmitate 2-phosphate (APPS), have shown that they can be metabolized by keratinocyte lysates, suggesting the presence of enzymes capable of this conversion.[11]

Metabolic Pathways of this compound

The central metabolic pathway for this compound is its enzymatic hydrolysis to release active L-ascorbic acid.

Enzymatic Dephosphorylation

The key step in the bioactivation of AAP is the cleavage of the phosphate group from the ascorbic acid backbone. This reaction is catalyzed by phosphatases, a class of enzymes abundant in skin cells.[7][11][12][13] The reaction can be summarized as follows:

This compound + H₂O ---(Phosphatase)--> L-Ascorbic Acid + 3-Aminopropyl Alcohol + Phosphate

Once released, L-ascorbic acid can participate in various cellular processes.

Biological Activities of Liberated L-Ascorbic Acid

-

Antioxidant Activity: L-ascorbic acid is a potent antioxidant that neutralizes reactive oxygen species (ROS), thereby protecting cells from oxidative stress.[14][15]

-

Collagen Synthesis: Ascorbic acid is an essential cofactor for prolyl and lysyl hydroxylases, enzymes critical for the post-translational modification and stabilization of collagen.[16][17][18] Increased intracellular levels of ascorbic acid have been shown to stimulate collagen production in human dermal fibroblasts.[17][19][20]

The following diagram illustrates the proposed metabolic pathway of AAP:

Quantitative Data from In Vitro Studies (on Analogous Compounds)

Direct quantitative data on the cellular uptake and metabolic conversion of AAP is scarce. The following tables summarize findings from in vitro studies on closely related ascorbic acid derivatives, which can serve as a proxy for the expected effects of AAP.

Table 1: Effect of Ascorbic Acid Derivatives on Collagen Synthesis in Human Dermal Fibroblasts

| Compound | Cell Type | Concentration | Incubation Time | Increase in Collagen Synthesis | Reference |

| L-ascorbic acid 2-phosphate (AA2P) | Human Skin Fibroblasts | 0.1-1.0 mM | 3 weeks | 2-fold | [20] |

| Magnesium ascorbyl-2-phosphate | Human Dermal Fibroblasts | Not specified | Not specified | Equivalent to ascorbic acid | [19] |

| Disodium (B8443419) isostearyl 2-O-L-ascorbyl phosphate | Normal Human Dermal Fibroblasts | 50 µM | 72 hours | 126% | [12][21] |

| Disodium isostearyl 2-O-L-ascorbyl phosphate | NB1RGB Fibroblasts | 50 µM | 72 hours | 1067% | [12][21] |

Table 2: Effect of Ascorbic Acid Derivatives on Fibroblast Proliferation

| Compound | Cell Type | Concentration | Incubation Time | Increase in Cell Proliferation | Reference |

| L-ascorbic acid 2-phosphate (AA2P) | Human Skin Fibroblasts | 0.1-1.0 mM | 3 weeks | 4-fold | [20] |

| Disodium isostearyl 2-O-L-ascorbyl phosphate | Normal Human Dermal Fibroblasts | 50 µM | Not specified | 123% of control | [12][21] |

| Disodium isostearyl 2-O-L-ascorbyl phosphate | NB1RGB Fibroblasts | 50 µM | Not specified | 135% of control | [12][21] |

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the cellular uptake and metabolic pathways of this compound in vitro.

Cell Culture

-

Cell Lines: Human dermal fibroblasts (HDFs) or human epidermal keratinocytes (HEKs) are suitable models.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Cellular Uptake Assay

This protocol aims to quantify the amount of AAP and its metabolite, L-ascorbic acid, within the cells over time.

-

Cell Seeding: Plate cells in 6-well or 12-well plates and allow them to adhere and grow to 80-90% confluency.

-

Treatment: Remove the culture medium and incubate the cells with fresh medium containing various concentrations of AAP (e.g., 10, 50, 100 µM) for different time points (e.g., 1, 4, 8, 24 hours).

-

Washing: At each time point, aspirate the medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any extracellular AAP.

-

Cell Lysis: Lyse the cells by adding a suitable lysis buffer, such as 10% metaphosphoric acid, which also serves to stabilize ascorbic acid.[22] Cell scraping or sonication can be used to ensure complete lysis.

-

Sample Preparation: Transfer the cell lysate to a microcentrifuge tube and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet cell debris.

-

HPLC Analysis: Analyze the supernatant for the quantification of AAP and L-ascorbic acid using High-Performance Liquid Chromatography (HPLC) with UV or electrochemical detection.[23][24] A C18 or a mixed-mode column can be used for separation.[23]

-

Data Normalization: Normalize the quantified amounts of AAP and L-ascorbic acid to the total protein content of each sample, determined by a protein assay (e.g., BCA assay).

Phosphatase Activity Assay

This assay determines the rate at which cellular phosphatases convert AAP to L-ascorbic acid.

-

Cell Lysate Preparation: Prepare a cell lysate from cultured fibroblasts or keratinocytes using a non-denaturing lysis buffer.

-

Reaction Mixture: In a microplate, combine the cell lysate with a reaction buffer (e.g., Tris-HCl, pH 7.5) and add AAP as the substrate.

-

Incubation: Incubate the reaction mixture at 37°C for various time points.

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., by adding acid to denature the enzymes).

-

Quantification of L-ascorbic acid: Measure the amount of L-ascorbic acid produced at each time point using HPLC, as described in the cellular uptake assay.

-

Enzyme Kinetics: Calculate the initial reaction velocity (V₀) at different AAP concentrations to determine the Michaelis-Menten kinetics (Km and Vmax) of the cellular phosphatases acting on AAP.

Signaling Pathways and Logical Relationships

The conversion of AAP to L-ascorbic acid initiates a cascade of intracellular events. The following diagram illustrates the logical relationship between AAP application and its ultimate biological effects.

Conclusion

This compound holds promise as a stable precursor to L-ascorbic acid for topical applications. While direct in vitro data on its cellular uptake and metabolism are limited, evidence from analogous phosphorylated derivatives strongly suggests that it is converted to L-ascorbic acid by endogenous skin phosphatases. This conversion is the critical step for its bioactivity, leading to well-established benefits such as antioxidant protection and stimulation of collagen synthesis. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the specific kinetics and mechanisms of AAP in various skin cell models, which will be crucial for optimizing its use in dermatological and cosmetic formulations.

References

- 1. paulaschoice.fr [paulaschoice.fr]

- 2. This compound (Explained + Products) [incidecoder.com]

- 3. thescienceofskincare.ca [thescienceofskincare.ca]

- 4. saian.net [saian.net]

- 5. This compound (Ingredient Explained + | SkinSort [skinsort.com]

- 6. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]

- 7. Sodium ascorbyl phosphate in topical microemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cellular pathways for transport and efflux of ascorbate and dehydroascorbate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. quora.com [quora.com]

- 11. Topical Application of Trisodium Ascorbyl 6-Palmitate 2-Phosphate Actively Supplies Ascorbate to Skin Cells in an Ascorbate Transporter-Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of a novel ascorbic derivative, disodium isostearyl 2-O-L-ascorbyl phosphate on human dermal fibroblasts: increased collagen synthesis and inhibition of MMP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Permeation and metabolism of a novel ascorbic acid derivative, disodium isostearyl 2-O-L-ascorbyl phosphate, in human living skin equivalent models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Ascorbate: antioxidant and biochemical activities and their importance for in vitro models - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Effects of ascorbic acid on proliferation and collagen synthesis in relation to the donor age of human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Ascorbic acid promotes a TGFβ1‐induced myofibroblast phenotype switch - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Regulation of collagen synthesis in human dermal fibroblasts by the sodium and magnesium salts of ascorbyl-2-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. L-ascorbic acid 2-phosphate stimulates collagen accumulation, cell proliferation, and formation of a three-dimensional tissuelike substance by skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Biol. Pharm. Bull. [bpb.pharm.or.jp]

- 22. rsc.org [rsc.org]

- 23. HPLC Method for Analysis of Ascorbyl Phosphate on Newcrom BH Column | SIELC Technologies [sielc.com]

- 24. Determination of Vitamin C (Ascorbic Acid) Using High Performance Liquid Chromatography Coupled with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]

Aminopropyl Ascorbyl Phosphate: A Technical Guide to a Stable Vitamin C Derivative in Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aminopropyl ascorbyl phosphate (B84403) (AAP) is a water-soluble derivative of ascorbic acid (vitamin C), developed to overcome the inherent instability of its parent molecule.[1][2] By combining ascorbic acid with 3-aminopropyl dehydrogen phosphate, AAP offers enhanced stability, making it a promising candidate for various applications in dermatological research and cosmetic science.[1][3] This technical guide provides a comprehensive overview of AAP, detailing its chemical properties, and summarizing available research on its biological activities, including antioxidant effects, promotion of collagen synthesis, and skin brightening. Due to the limited volume of published research specifically on AAP, this guide also incorporates methodologies and discusses signaling pathways based on studies of analogous stable vitamin C derivatives, such as magnesium ascorbyl phosphate (MAP) and sodium ascorbyl phosphate (SAP), to provide a broader context for research applications.

Chemical and Physical Properties

Aminopropyl ascorbyl phosphate is a stable, water-soluble, white to off-white powder.[4] Its chemical structure is designed to protect the unstable enediol group of ascorbic acid, thereby preventing rapid oxidation.[2]

| Property | Value | Reference |

| INCI Name | This compound | [1] |

| CAS Number | 220644-17-7 | [1] |

| Molecular Formula | C9H16NO9P | [4] |

| Molecular Weight | 313.20 g/mol | [4] |

| Appearance | White to off-white powder | [4] |

| Solubility | Water-soluble | [1] |

| Stability | More stable than L-ascorbic acid | [2] |

Biological Activities and Efficacy

AAP is purported to exhibit a range of biological activities beneficial for skin health, including antioxidant, anti-aging, and skin-brightening effects.[5]

Antioxidant Properties

As a derivative of vitamin C, AAP is expected to function as an antioxidant, neutralizing harmful reactive oxygen species (ROS) generated by environmental stressors such as UV radiation. This antioxidant activity helps to protect cellular components from oxidative damage.[4]

Collagen Synthesis

AAP is claimed to enhance collagen production.[5] Ascorbic acid is a well-known cofactor for prolyl and lysyl hydroxylases, enzymes essential for the stabilization of the collagen triple helix. By providing a stable source of ascorbic acid, AAP may support and stimulate collagen synthesis in dermal fibroblasts.

Skin Brightening and Hyperpigmentation Reduction

AAP is reported to have skin-brightening effects and to reduce hyperpigmentation by inhibiting melanin (B1238610) production.[4]

In-Vivo Efficacy Data

While independent, peer-reviewed clinical studies are scarce, data from a manufacturer-led in-vivo study provides some preliminary evidence of AAP's efficacy.

| Parameter | Concentration | Duration | Results | Reference |

| Hyperpigmentation (Age Spots) | 0.5% | 8 weeks | 29-33% reduction | [6] |

| Wrinkles | 0.5% | 8 weeks | 23% reduction | [6] |

Experimental Protocols

The following protocols are generalized methodologies for assessing the key bioactivities of vitamin C derivatives. These can be adapted for the evaluation of this compound.

Stability Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the stability of AAP in a given formulation over time and under various storage conditions.

Methodology:

-

Sample Preparation: Prepare solutions or formulations containing a known concentration of AAP. Store samples under controlled conditions (e.g., different temperatures and light exposures).

-

HPLC System: Utilize a reverse-phase HPLC system with a C18 column.[7]

-

Mobile Phase: A common mobile phase for ascorbyl phosphates consists of a mixture of an aqueous buffer (e.g., 0.05 M KH2PO4, pH 2.5) and an organic solvent like methanol (B129727).[8]

-

Detection: Set the UV detector to a wavelength of approximately 238-280 nm.[8][9]

-

Analysis: Inject samples at predetermined time points. The concentration of AAP is quantified by comparing the peak area to that of a standard curve. A decrease in the peak area over time indicates degradation.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

Objective: To evaluate the free radical scavenging capacity of AAP.

Methodology:

-

Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM). Prepare various concentrations of AAP in a suitable solvent (e.g., water or a buffer).[10]

-

Reaction: In a 96-well plate, mix the AAP solutions with the DPPH solution. Include a control with the solvent instead of the AAP solution.[10]

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[10]

-

Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.[10]

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[11]

Collagen Synthesis in Human Dermal Fibroblasts: Sirius Red Assay

Objective: To quantify the effect of AAP on collagen production by human dermal fibroblasts.

Methodology:

-

Cell Culture: Culture human dermal fibroblasts in a suitable medium. Once confluent, switch to a serum-free medium and treat with various concentrations of AAP. Ascorbic acid can be used as a positive control.[12]

-

Staining: After the incubation period (e.g., 24-72 hours), fix the cells and stain with Sirius Red solution (0.1% in saturated picric acid). This dye specifically binds to collagen.[12][13]

-

Extraction: After washing away the unbound dye, elute the bound dye using a destaining solution (e.g., 0.1 M NaOH).[13]

-

Quantification: Measure the absorbance of the eluted dye at a wavelength of around 540 nm.[12][13] The amount of collagen is proportional to the absorbance.

Melanin Synthesis Inhibition: Mushroom Tyrosinase Assay

Objective: To assess the inhibitory effect of AAP on tyrosinase, the key enzyme in melanogenesis.

Methodology:

-

Reagents: Prepare a solution of mushroom tyrosinase, a substrate solution (e.g., L-DOPA or L-tyrosine), and various concentrations of AAP in a phosphate buffer (pH ~6.8).[4][14]

-

Reaction: In a 96-well plate, mix the tyrosinase solution with the AAP solutions and pre-incubate. Then, add the substrate to initiate the reaction.[4]

-

Measurement: Monitor the formation of dopachrome (B613829) by measuring the absorbance at approximately 475 nm at regular intervals.[14]

-

Calculation: The percentage of tyrosinase inhibition is calculated by comparing the rate of reaction in the presence of AAP to the rate of the control reaction without the inhibitor.

In Vitro Skin Permeation Study: Franz Diffusion Cell

Objective: To evaluate the penetration of AAP through a skin model.

Methodology:

-

Apparatus: Use a Franz diffusion cell system.[2]

-

Membrane: Mount a suitable membrane (e.g., excised human or animal skin, or a synthetic membrane) between the donor and receptor chambers.[2]

-

Receptor Fluid: Fill the receptor chamber with a suitable receptor fluid (e.g., phosphate-buffered saline) and maintain the temperature at 32°C to mimic skin surface temperature.[15]

-

Application: Apply a formulation containing AAP to the surface of the membrane in the donor chamber.[15]

-

Sampling: At predetermined time intervals, collect samples from the receptor fluid and replace with fresh fluid.[15]

-

Analysis: Analyze the concentration of AAP in the collected samples using a validated HPLC method.[15]

Signaling Pathways

TGF-β Signaling Pathway in Collagen Synthesis

Ascorbic acid is known to influence the transforming growth factor-beta (TGF-β) signaling pathway, which plays a crucial role in collagen synthesis.[6] TGF-β stimulates fibroblasts to produce extracellular matrix proteins, including collagen.[16] Ascorbic acid can enhance this effect, potentially through a Smad-independent mechanism.[15]

Caption: TGF-β signaling pathway leading to collagen synthesis, potentially enhanced by ascorbic acid derived from AAP.

MAPK Signaling Pathway in Oxidative Stress Response

The mitogen-activated protein kinase (MAPK) signaling pathway is a key regulator of cellular responses to oxidative stress. ROS can activate various components of the MAPK pathway, including ERK, JNK, and p38 kinases, which in turn can lead to either cell survival or apoptosis. As an antioxidant, AAP is expected to modulate this pathway by reducing the levels of ROS, thereby mitigating the downstream effects of oxidative stress.

Caption: MAPK signaling pathway activated by oxidative stress, which can be modulated by the antioxidant activity of AAP.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating a vitamin C derivative like AAP.

Caption: A logical workflow for the comprehensive evaluation of this compound in research.

Conclusion

This compound represents a promising, stable derivative of vitamin C with potential applications in dermatology and cosmetics. While current research specific to AAP is limited, the existing data and the well-documented activities of other stable ascorbyl phosphates suggest its utility as an antioxidant, collagen booster, and skin-brightening agent. The experimental protocols and signaling pathway information provided in this guide, extrapolated from related compounds, offer a solid framework for researchers and drug development professionals to design and conduct further investigations into the efficacy and mechanisms of action of this compound. Further peer-reviewed studies are warranted to fully elucidate its therapeutic potential.

References

- 1. makingcosmetics.com [makingcosmetics.com]

- 2. benchchem.com [benchchem.com]

- 3. Possible Mechanisms of Oxidative Stress-Induced Skin Cellular Senescence, Inflammation, and Cancer and the Therapeutic Potential of Plant Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. specialchem.com [specialchem.com]

- 6. Transforming growth factor–β in tissue fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | 220644-17-7 | Benchchem [benchchem.com]

- 8. scispace.com [scispace.com]

- 9. HPLC Method for Analysis of Ascorbyl Phosphate on Newcrom BH Column | SIELC Technologies [sielc.com]

- 10. benchchem.com [benchchem.com]

- 11. scribd.com [scribd.com]

- 12. activeconceptsllc.com [activeconceptsllc.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. alterlab.co.id [alterlab.co.id]

- 16. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

Literature review on the biological activities of aminopropyl ascorbyl phosphate.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminopropyl ascorbyl phosphate (B84403) (AAP) is a stable, water-soluble derivative of ascorbic acid (Vitamin C) that is gaining attention in the cosmetic and dermatological fields. Like its parent molecule, AAP is purported to possess significant biological activities, including antioxidant, collagen-boosting, and skin-brightening effects. This technical guide provides a comprehensive review of the available scientific information on the biological activities of aminopropyl ascorbyl phosphate. Due to the limited number of peer-reviewed studies specifically on AAP, this review also draws upon data from closely related ascorbyl phosphate derivatives to infer potential mechanisms and activities. This paper summarizes quantitative data, outlines relevant experimental protocols, and visualizes key signaling pathways to serve as a resource for researchers and professionals in drug development.

Introduction

Ascorbic acid is a potent antioxidant and an essential cofactor for various enzymatic reactions in the human body, playing a crucial role in collagen synthesis and skin health.[1] However, its inherent instability in aqueous solutions and susceptibility to oxidation have limited its use in cosmetic and pharmaceutical formulations.[2] To overcome these limitations, several derivatives of ascorbic acid have been developed, including this compound (AAP).[2] AAP is synthesized by combining ascorbic acid with a 3-aminopropyl dehydrogen phosphate molecule, resulting in a more stable, water-soluble compound.[2] This enhanced stability is attributed to the phosphorylation at the C2 position of the ascorbyl moiety, which protects the molecule from oxidation.[3] This document aims to consolidate the current knowledge on the biological activities of AAP, with a focus on its antioxidant, collagen-stimulating, and melanogenesis-inhibiting properties.

Biological Activities

Antioxidant Activity

Experimental Protocol: In-Vitro Antioxidant Activity Assay (DPPH Method - General Protocol)

A common method to assess in-vitro antioxidant activity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[5]

-

Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.[5]

-

Reagents: DPPH solution (e.g., 0.1 mM in ethanol), test compound (AAP) dissolved in a suitable solvent (e.g., water or buffer), and a positive control (e.g., ascorbic acid, Trolox).[5]

-

Procedure:

-

Prepare various concentrations of the test compound and the positive control.

-

Add a fixed volume of the DPPH solution to each concentration of the test compound and control.

-

Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).[5]

-

Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.[5]

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100.[5]

-

-

Data Presentation: Results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

Collagen Synthesis Stimulation

Ascorbic acid is an essential cofactor for prolyl and lysyl hydroxylases, enzymes critical for the post-translational modification and stabilization of collagen.[1] By providing a stable source of ascorbic acid, AAP is expected to promote collagen synthesis in the dermis. Studies on other ascorbyl phosphate derivatives, such as magnesium ascorbyl phosphate, have demonstrated their ability to stimulate collagen production in human dermal fibroblasts.[6]

Experimental Protocol: In-Vitro Collagen Synthesis Assay in Human Dermal Fibroblasts (General Protocol)

-

Cell Culture: Human dermal fibroblasts are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are treated with various concentrations of AAP or a positive control (e.g., ascorbic acid) for a specified period (e.g., 48-72 hours).

-

Collagen Quantification:

-

Sirius Red Staining: This colorimetric assay is commonly used to quantify total soluble collagen in the cell culture supernatant. The absorbance is read at around 540 nm.

-

ELISA: An enzyme-linked immunosorbent assay can be used to specifically quantify different types of collagen (e.g., collagen I, collagen III) using specific antibodies.

-

Western Blot: This technique can be used to detect and quantify the protein expression of collagens.

-

Quantitative PCR (qPCR): This method measures the gene expression (mRNA levels) of collagen genes (e.g., COL1A1, COL1A2).[7]

-

-

Data Analysis: The results are typically expressed as a percentage increase in collagen synthesis compared to untreated control cells.

Inhibition of Melanogenesis

This compound is marketed for its skin-brightening and whitening effects, which are attributed to the inhibition of melanin (B1238610) synthesis.[8] Ascorbic acid can inhibit the enzyme tyrosinase, a key enzyme in the melanogenesis pathway, thereby reducing melanin production.[9] A manufacturer-led in-vivo study on a formulation containing 0.5% AAP reported a significant reduction in hyperpigmentation after 8 weeks of use.[2]

Quantitative Data from Manufacturer's In-Vivo Study

| Parameter | Concentration of AAP | Duration | Result | Reference |

| Hyperpigmentation (Age Spots) | 0.5% | 8 weeks | 29-33% reduction | [2] |

| Total Number of Wrinkles | 0.5% | 8 weeks | ~23% reduction | [2] |

Experimental Protocol: In-Vitro Tyrosinase Inhibition Assay (General Protocol)

-

Principle: This assay measures the ability of a compound to inhibit the activity of tyrosinase, often using mushroom tyrosinase as a model enzyme. The formation of dopachrome (B613829) from a substrate like L-DOPA is monitored spectrophotometrically.[10]

-

Reagents: Mushroom tyrosinase solution, L-DOPA solution (substrate), phosphate buffer (pH ~6.8), test compound (AAP), and a positive control (e.g., kojic acid).[10]

-

Procedure:

-

Prepare various concentrations of the test compound and positive control in the buffer.

-

In a 96-well plate, add the tyrosinase solution and the test compound/control. Incubate for a short period.[10]

-

Initiate the reaction by adding the L-DOPA solution to all wells.[10]

-

Measure the absorbance at a specific wavelength (around 475-490 nm) at different time points to determine the reaction rate.[10][11]

-

The percentage of tyrosinase inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited control.[12]

-

-

Data Presentation: Results are typically presented as the IC50 value, the concentration of the inhibitor that causes 50% inhibition of tyrosinase activity.

Stability and Skin Penetration

A key advantage of this compound is its enhanced stability compared to pure ascorbic acid.[2] The phosphate group at the C2 position protects the unstable enediol system from oxidation.[3] For AAP to be biologically active, it must penetrate the stratum corneum and be converted to ascorbic acid by endogenous phosphatases in the skin. While specific skin penetration studies for AAP are scarce, research on other ascorbyl phosphate derivatives suggests that they can penetrate the epidermis.[13]

Experimental Protocol: In-Vitro Skin Penetration Study (Franz Diffusion Cell - General Protocol)

-

Principle: This method uses a Franz diffusion cell to measure the permeation of a substance through a skin sample (human or animal).[14]

-

Apparatus: Franz diffusion cell, which consists of a donor chamber and a receptor chamber separated by a skin membrane.

-

Procedure:

-

Excised skin (e.g., human or porcine) is mounted on the Franz diffusion cell with the stratum corneum facing the donor chamber.

-

A formulation containing AAP is applied to the skin surface in the donor chamber.

-

The receptor chamber is filled with a receptor fluid (e.g., phosphate-buffered saline) that is continuously stirred and maintained at a physiological temperature.

-

At predetermined time intervals, samples are withdrawn from the receptor fluid and analyzed for the concentration of the permeated substance (AAP and/or ascorbic acid) using a validated analytical method like HPLC.[14]

-

-

Data Analysis: The cumulative amount of the substance permeated per unit area is plotted against time to determine the flux and permeability coefficient.

Safety and Regulatory Status

This compound is generally considered safe for use in cosmetic products at typical concentrations ranging from 0.1% to 1%.[15] The Australian Inventory of Industrial Chemicals has assessed it as a component of dermal cosmetic products at concentrations no more than 0.1%.[16] As with any cosmetic ingredient, there is a potential for skin irritation, although it is considered to be a gentle form of Vitamin C.[17]

Conclusion and Future Directions

This compound is a promising, stable derivative of ascorbic acid with potential antioxidant, collagen-boosting, and skin-brightening properties. However, there is a notable lack of independent, peer-reviewed scientific studies to substantiate the manufacturer's claims and to fully elucidate its mechanisms of action. Future research should focus on:

-

Conducting robust in-vitro and in-vivo studies to quantify the biological activities of AAP.

-

Investigating the specific signaling pathways modulated by AAP in skin cells.

-

Performing detailed skin penetration and metabolism studies to understand its bioavailability in the skin.

-

Evaluating its long-term efficacy and safety in well-controlled clinical trials.

A deeper scientific understanding of this compound will be crucial for its effective utilization in dermatological and cosmetic formulations.

References

- 1. Ascorbic Acid (Vitamin C) as a Cosmeceutical to Increase Dermal Collagen for Skin Antiaging Purposes: Emerging Combination Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound (Explained + Products) [incidecoder.com]

- 3. This compound | 220644-17-7 | Benchchem [benchchem.com]

- 4. Topical Vitamin C and the Skin: Mechanisms of Action and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effect of magnesium ascorbyl phosphate on collagen stabilization for wound healing application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of ascorbic acid on proliferation and collagen synthesis in relation to the donor age of human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. revivalabs.com [revivalabs.com]

- 9. Intramelanocytic Acidification Plays a Role in the Antimelanogenic and Antioxidative Properties of Vitamin C and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. activeconceptsllc.com [activeconceptsllc.com]

- 12. ijsr.in [ijsr.in]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. paulaschoice.fr [paulaschoice.fr]

- 16. This compound | C9H16NO9P | CID 54690785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. makingcosmetics.com [makingcosmetics.com]

Navigating the Formulation Frontier: A Technical Guide to the Solubility of Aminopropyl Ascorbyl Phosphate

For Immediate Release

Shanghai, China – December 21, 2025 – As the demand for stable and effective vitamin C derivatives in pharmaceuticals and cosmetics continues to surge, a comprehensive understanding of their physicochemical properties is paramount for formulation scientists and researchers. This technical guide offers an in-depth exploration of the solubility of Aminopropyl Ascorbyl Phosphate (B84403) (AAP), a notable water-soluble derivative of ascorbic acid. While specific quantitative solubility data for AAP is not widely published, this document provides researchers with the standardized methodologies required to determine its solubility in both aqueous and organic solvents, ensuring a robust foundation for formulation development and scientific investigation.

Aminopropyl Ascorbyl Phosphate (AAP) is recognized for its enhanced stability compared to L-ascorbic acid, making it a desirable active ingredient.[1][2][3] Its solubility is a critical parameter that dictates its incorporation into various delivery systems, bioavailability, and ultimately, its efficacy.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound (AAP)

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method |

| Purified Water | 20 ± 0.5 | Data Not Publicly Available | OECD 105 |

| Ethanol | 20 ± 0.5 | Data Not Publicly Available | OECD 105 |

| Propylene Glycol | 20 ± 0.5 | Data Not Publicly Available | OECD 105 |

| Glycerol | 20 ± 0.5 | Data Not Publicly Available | OECD 105 |

To provide context for the potential solubility profile of phosphate-based vitamin C derivatives, the following table details the solubility of a related compound, Sodium Ascorbyl Phosphate (SAP). It is important to note that while related, the solubility of AAP may differ.

Table 2: Solubility of Sodium Ascorbyl Phosphate (SAP) for Reference

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Purified Water | 25 | up to 64 |

| Glycerol | 25 | 13.2 |

| Propylene Glycol | 25 | 1.6 |

| Ethanol | 25 | Practically Insoluble |

Data for SAP is sourced from publicly available technical datasheets.[7]

Experimental Protocol: Determination of Solubility via Shake-Flask Method (Adapted from OECD Guideline 105)

The following protocol outlines the widely accepted shake-flask method for determining the water solubility of a substance.[8][9][10][11][12] This methodology can be adapted for organic solvents.

1. Principle: An excess of the test substance, this compound, is agitated in a solvent at a controlled temperature for a sufficient duration to reach equilibrium, forming a saturated solution. The concentration of AAP in the clear aqueous or organic phase is then determined by a suitable analytical method.

2. Materials and Apparatus:

-

This compound (AAP), of known purity.

-

Solvent (e.g., Purified Water, Ethanol, Propylene Glycol, Glycerol).

-

Constant temperature water bath or shaker incubator capable of maintaining ± 0.5°C.

-

Glass flasks or vials with airtight stoppers.

-

Centrifuge capable of separating solid from the supernatant.

-

Analytical instrumentation for quantification (e.g., High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS)).

-

Calibrated analytical balance.

-

pH meter (for aqueous solutions).

3. Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium. This helps in determining the appropriate amount of AAP and solvent to be used in the definitive test.

4. Definitive Test Procedure:

-

Sample Preparation: Weigh an amount of AAP that is in excess of its estimated solubility into three separate flasks.

-

Solvent Addition: Add a known volume of the desired solvent to each flask.

-

Equilibration: Place the stoppered flasks in a constant temperature bath set to the desired temperature (e.g., 20°C). Agitate the flasks at a constant rate. The time required for equilibration should be determined from the preliminary test, but is often 24 to 48 hours.[13][14] To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 48h, 72h) until the concentration of AAP in the solution remains constant.

-

Phase Separation: After equilibration, allow the flasks to stand in the temperature bath for a sufficient period to allow for the separation of undissolved solid. Centrifugation at the test temperature is the preferred method for phase separation.

-

Sample Analysis: Carefully remove an aliquot of the clear supernatant for analysis. The concentration of AAP in the supernatant is determined using a validated analytical method such as HPLC.

-

pH Measurement (for aqueous solutions): The pH of the saturated aqueous solution should be measured and reported.

5. Data and Reporting:

-

The individual concentrations from each of the three flasks and their mean value should be reported.

-

The analytical method used for quantification and its validation data should be described.

-

The test temperature and the duration of equilibration must be reported.

-

For aqueous solutions, the pH of the saturated solution should be reported.

Visualizing the Process

To further clarify the experimental and logical workflows, the following diagrams are provided.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Logical relationship in solubility testing for formulation and research applications.

References

- 1. This compound | 220644-17-7 | Benchchem [benchchem.com]

- 2. paulaschoice.fr [paulaschoice.fr]

- 3. paulaschoice.es [paulaschoice.es]

- 4. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]

- 5. m.youtube.com [m.youtube.com]

- 6. This compound (Explained + Products) [incidecoder.com]

- 7. skinident.world [skinident.world]

- 8. oecd.org [oecd.org]

- 9. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 10. filab.fr [filab.fr]

- 11. oecd.org [oecd.org]

- 12. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

The Enzymatic Bridge: A Technical Guide to the Conversion of Aminopropyl Ascorbyl Phosphate to L-Ascorbic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the enzymatic conversion of Aminopropyl Ascorbyl Phosphate (B84403) (AAP), a stable vitamin C derivative, into its biologically active form, L-ascorbic acid. The stability of AAP makes it a promising candidate for various applications, particularly in dermatological and cosmetic formulations, where the direct use of the potent but unstable L-ascorbic acid presents significant challenges.[1][2][3] Understanding the enzymatic hydrolysis that underpins its bioactivation is crucial for optimizing its efficacy and developing innovative applications.

The Conversion Pathway: From Prodrug to Active Compound

Aminopropyl Ascorbyl Phosphate is a water-soluble derivative of vitamin C, created by combining L-ascorbic acid with a 3-aminopropyl dehydrogen phosphate molecule.[2][4][5] This structural modification enhances its stability, but for it to exert its biological effects, such as antioxidant activity, collagen synthesis promotion, and skin brightening, it must be converted back to L-ascorbic acid.[1][2]

The primary mechanism for this conversion is enzymatic hydrolysis. In biological systems, particularly within the skin, enzymes known as phosphatases cleave the phosphate ester bond of the AAP molecule.[6] This enzymatic action releases L-ascorbic acid and 3-aminopropyl alcohol as separate molecules.[6] Alkaline phosphatases, a group of enzymes widely distributed in the body, are key players in this process due to their broad specificity for phosphate esters.[6][7]

The following diagram illustrates this fundamental enzymatic conversion:

References

- 1. In vitro assessment of skin permeation properties of enzymatically derived oil-based fatty acid esters of vitamin C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound (Explained + Products) [incidecoder.com]

- 3. paulaschoice.it [paulaschoice.it]

- 4. researchgate.net [researchgate.net]

- 5. Enhancement of skin permeation of vitamin C using vibrating microneedles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alkaline Phosphatase [sigmaaldrich.com]

- 7. Alkaline Phosphatase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to Aminopropyl Ascorbyl Phosphate: Structural Analysis and Functional Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminopropyl ascorbyl phosphate (B84403) (AAP) is a highly stable, water-soluble derivative of ascorbic acid (Vitamin C). This document provides an in-depth technical overview of the structural and functional characteristics of AAP. By phosphorylating the C2 hydroxyl group of the ascorbic acid lactone ring and introducing an aminopropyl moiety, AAP overcomes the inherent instability of its parent molecule while retaining potent biological activity. This guide details the key functional groups, physicochemical properties, and established experimental protocols for the analysis of AAP. Furthermore, it elucidates the signaling pathways through which AAP exerts its antioxidant, collagen-boosting, and skin-lightening effects, providing a valuable resource for researchers in dermatology, cosmetics, and drug development.

Structural Analysis of Aminopropyl Ascorbyl Phosphate

This compound (IUPAC Name: 3-aminopropyl [(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] hydrogen phosphate) is a synthetic derivative of L-ascorbic acid. The strategic modification at the C2 position of the ascorbyl moiety with an aminopropyl phosphate group is the key to its enhanced stability.[1]

Key Functional Groups

The structure of AAP is characterized by several key functional groups that dictate its chemical behavior and biological activity:

-

Ascorbyl Moiety: The core structure derived from Vitamin C, containing a lactone ring with enediol functionality. This moiety is responsible for the antioxidant properties.

-

Phosphate Ester: The phosphate group esterified at the C2 position of the ascorbyl ring. This is the most critical modification, as it protects the vulnerable enediol system from oxidation, which is the primary degradation pathway for ascorbic acid.[1]

-

Aminopropyl Group: A three-carbon chain with a terminal amine group. This group enhances the molecule's solubility and may influence its cellular uptake and interaction with biological targets.

-

Hydroxyl Groups: The remaining hydroxyl groups on the ascorbyl tail and ring contribute to the molecule's hydrophilicity and its ability to participate in hydrogen bonding.

-

Lactone Carbonyl Group: A carbonyl group within the five-membered ring structure.

Below is a diagram illustrating the chemical structure and functional groups of this compound.

Physicochemical Properties

The physicochemical properties of AAP are crucial for its formulation and delivery. Its enhanced stability and solubility make it a versatile ingredient in various aqueous-based systems.

| Property | Value/Description | Reference |

| Appearance | White to pale yellow powder | [2] |

| Solubility | Soluble in water | [3] |

| Molecular Formula | C₉H₁₆NO₉P | [3] |

| Molecular Weight | 313.20 g/mol | [3] |

| Stability | Significantly more stable than L-ascorbic acid, especially in aqueous solutions. A 1% solution shows no discoloration after 30 days at 50°C. Optimal stability is achieved at a pH between 5.5 and 6.0. | [1][2] |

| Typical Use Rate | 0.1% - 1.0% in cosmetic formulations. | [2][4] |

Experimental Protocols for Structural and Functional Analysis

Structural Elucidation

3.1.1 High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity and concentration of AAP.

-

Methodology:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

-

Detection: UV detector at a wavelength of approximately 260 nm.

-

Sample Preparation: Dissolve a known amount of AAP in the mobile phase or a suitable aqueous solvent.

-

Analysis: Inject the sample into the HPLC system. The retention time and peak area are used to identify and quantify AAP, respectively, by comparison with a standard.

-

3.1.2 Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight and fragmentation pattern of AAP.

-

Methodology:

-

Ionization Source: Electrospray ionization (ESI) is commonly used for polar molecules like AAP.

-

Mass Analyzer: A time-of-flight (TOF) or quadrupole mass analyzer.

-

Sample Preparation: The sample is typically introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS).

-

Analysis: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of AAP. Fragmentation patterns can provide further structural information.

-

Functional Assays

3.2.1 Antioxidant Activity (DPPH Assay)

-

Objective: To evaluate the free radical scavenging activity of AAP.

-

Methodology:

-

Reagent: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol.

-

Procedure:

-

Prepare various concentrations of AAP in a suitable solvent (e.g., water or buffer).

-

Mix the AAP solutions with the DPPH solution in a 96-well plate or cuvettes.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance with the sample. The IC50 value (the concentration of AAP required to scavenge 50% of the DPPH radicals) can then be determined.

-

3.2.2 Collagen Synthesis Assay in Human Dermal Fibroblasts

-

Objective: To assess the ability of AAP to stimulate collagen production in skin cells.

-

Methodology:

-

Cell Culture: Culture human dermal fibroblasts in appropriate media.

-

Treatment: Treat the cells with various concentrations of AAP for a specified period (e.g., 24-72 hours).

-

Collagen Quantification:

-

Procollagen (B1174764) Type I C-Peptide (PIP) EIA Kit: Measure the amount of secreted procollagen in the cell culture medium using an enzyme immunoassay.

-

Sircol Collagen Assay: Quantify the total soluble collagen in the cell lysate and extracellular matrix.

-

-

Analysis: Compare the amount of collagen produced in AAP-treated cells to untreated control cells. Results are often expressed as a percentage increase in collagen synthesis. Studies on the related compound, L-ascorbic acid 2-phosphate, have shown a 2-fold increase in the relative rate of collagen synthesis.[1]

-

3.2.3 Tyrosinase Inhibition Assay

-

Objective: To determine the inhibitory effect of AAP on the key enzyme in melanin (B1238610) synthesis.

-

Methodology:

-

Reagents: Mushroom tyrosinase, L-DOPA (substrate), and a suitable buffer (e.g., phosphate buffer, pH 6.8).

-

Procedure:

-

Prepare various concentrations of AAP.

-

In a 96-well plate, mix the AAP solution with the tyrosinase enzyme and incubate for a short period.

-

Initiate the reaction by adding L-DOPA.

-

-

Measurement: Monitor the formation of dopachrome (B613829) by measuring the absorbance at 475 nm over time using a microplate reader.

-

Calculation: The percentage of tyrosinase inhibition is calculated by comparing the rate of reaction in the presence of AAP to the rate of the uninhibited control. The IC50 value can be determined.

-

Mechanism of Action and Signaling Pathways

AAP exerts its biological effects primarily after being hydrolyzed by endogenous skin enzymes, such as phosphatases, to release active ascorbic acid.

Stimulation of Collagen Synthesis

Ascorbic acid is a critical cofactor for prolyl and lysyl hydroxylases, enzymes essential for the post-translational modification and stabilization of collagen.[5][6] Furthermore, ascorbic acid has been shown to stimulate the transcription of collagen genes.[7][8][9] The proposed signaling pathway involves the upregulation of collagen I and IV gene expression, leading to increased synthesis of procollagen.

Inhibition of Melanogenesis

The skin-lightening effect of AAP is attributed to the inhibition of melanogenesis. Ascorbic acid can interact with copper ions at the active site of tyrosinase, the rate-limiting enzyme in melanin synthesis, thereby reducing its activity. Additionally, it can reduce dopaquinone, an intermediate in the melanin synthesis pathway. The primary signaling pathway involves the modulation of the cAMP/PKA pathway, which in turn regulates the expression of the Microphthalmia-associated transcription factor (MITF), a key regulator of melanogenic enzymes.[10][11]

Conclusion

This compound represents a significant advancement in the stabilization of Vitamin C for topical applications. Its unique structure confers enhanced stability and solubility while preserving the potent antioxidant, collagen-stimulating, and melanogenesis-inhibiting properties of ascorbic acid. The experimental protocols and pathway analyses provided in this guide offer a comprehensive framework for researchers and developers to effectively characterize and utilize AAP in the creation of advanced skincare and therapeutic products. Further research into the specific quantitative efficacy and bioavailability of AAP will continue to solidify its role as a key ingredient in dermatological and cosmetic science.

References

- 1. This compound | 220644-17-7 | Benchchem [benchchem.com]

- 2. youtube.com [youtube.com]

- 3. This compound - Surfactant - 表面活性剂百科 [surfactant.top]

- 4. paulaschoice.fr [paulaschoice.fr]

- 5. mdpi.com [mdpi.com]

- 6. Regulation of collagen synthesis by ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Ascorbic acid enhances the expression of type 1 and type 4 collagen and SVCT2 in cultured human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Regulation of collagen synthesis in human dermal fibroblasts by the sodium and magnesium salts of ascorbyl-2-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular understanding of the therapeutic potential of melanin inhibiting natural products - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Aminopropyl Ascorbyl Phosphate in Cell Culture Media

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminopropyl ascorbyl phosphate (B84403) (AAP) is a highly stable, water-soluble derivative of Vitamin C. Unlike L-ascorbic acid, which is prone to rapid oxidation in aqueous solutions, AAP provides a sustained and reliable source of ascorbic acid to cells in culture.[1][2] This enhanced stability makes it an ideal supplement for long-term experiments, ensuring consistent biological activity.[3] In biological systems, AAP is enzymatically hydrolyzed by cellular phosphatases to release active L-ascorbic acid intracellularly, which is essential for various cellular processes, including collagen synthesis, cell proliferation, and differentiation.[3][4][5] These application notes provide a detailed protocol for the preparation and use of AAP in cell culture media, along with experimental protocols for assessing its biological effects.

Key Features of Aminopropyl Ascorbyl Phosphate (AAP):

-

Superior Stability: AAP is significantly more stable in aqueous solutions compared to L-ascorbic acid, even at elevated temperatures.[2][3]

-

High Water Solubility: As a phosphate salt, AAP readily dissolves in water and cell culture media.[2][3]

-

Enhanced Bioavailability: Once inside the cell, AAP is converted to L-ascorbic acid, ensuring a continuous intracellular supply.[3]

-

Biological Activity: Promotes collagen synthesis, supports cell proliferation and differentiation, and possesses antioxidant properties.[1][6][7]

Protocol for Dissolving and Using this compound in Cell Culture

This protocol outlines the steps for preparing a sterile stock solution of AAP and its subsequent dilution into cell culture media.

Materials:

-

This compound (powder form)

-

Sterile, cell culture grade water or phosphate-buffered saline (PBS)

-

Sterile conical tubes (15 mL or 50 mL)

-

Sterile 0.22 µm syringe filter

-

Sterile syringes

-

Cell culture medium (e.g., DMEM, α-MEM)

-

Laminar flow hood or biological safety cabinet

Procedure:

-

Preparation of a 100 mM Stock Solution:

-

In a laminar flow hood, weigh out the desired amount of AAP powder. The molecular weight of AAP is approximately 313.2 g/mol . To prepare a 100 mM (0.1 M) solution, dissolve 31.32 mg of AAP in 1 mL of sterile, cell culture grade water or PBS.

-

Gently vortex the solution until the powder is completely dissolved. AAP is readily soluble in aqueous solutions.[2][3]

-

For enhanced stability, particularly for long-term storage, the addition of a chelating agent like EDTA can offer extra protection against oxidation.[3]

-

-

Sterile Filtration:

-

Storage of Stock Solution:

-

Store the sterile 100 mM AAP stock solution at 4°C for short-term use (up to one week).[10] For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes and store at -20°C to minimize freeze-thaw cycles.

-

-

Preparation of Working Concentration in Cell Culture Media:

-

Thaw a frozen aliquot of the AAP stock solution at room temperature if necessary.

-

In a laminar flow hood, add the appropriate volume of the AAP stock solution to your complete cell culture medium to achieve the desired final concentration. For example, to obtain a final concentration of 250 µM, add 2.5 µL of the 100 mM stock solution to every 1 mL of cell culture medium.

-

Gently mix the medium by swirling the flask or pipetting up and down.

-

The AAP-supplemented medium is now ready for use in your cell culture experiments.

-

Quantitative Data Summary

The optimal concentration of AAP can vary depending on the cell type and the specific application. The following table summarizes recommended working concentrations based on studies using stable ascorbyl phosphate derivatives.

| Application | Cell Type | Recommended Working Concentration | Reference |

| Cell Proliferation & Collagen Synthesis | Human Dermal Fibroblasts (HDFs) | 50 µM - 1.0 mM | [4][5][11] |

| Osteogenic Differentiation | Mesenchymal Stem Cells (MSCs) | 50 µM - 500 µM | [12][13] |

| General Cell Culture Supplement | Various Cell Lines | 50 µg/mL (approx. 160 µM) - 250 µM | [13][14] |

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of AAP on cell viability and proliferation.

Methodology:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

The next day, replace the medium with fresh medium containing various concentrations of AAP (e.g., 0, 50, 100, 250, 500 µM).

-

Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[15]

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.[15] The absorbance is directly proportional to the number of viable cells.

2. Osteogenic Differentiation Assay (Alizarin Red S Staining)

This protocol is used to evaluate the effect of AAP on the mineralization of the extracellular matrix, a hallmark of osteogenic differentiation.

Methodology:

-

Seed mesenchymal stem cells in a 24-well plate and culture them in standard growth medium until they reach confluence.

-

Induce osteogenic differentiation by replacing the growth medium with an osteogenic differentiation medium. This medium is typically composed of DMEM supplemented with 10% FBS, 100 nM dexamethasone, 10 mM β-glycerophosphate, and the desired concentration of AAP (e.g., 250 µM).[12][16][17]

-

Culture the cells in the differentiation medium for 14-21 days, replacing the medium every 2-3 days.

-

After the differentiation period, wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes.

-

Rinse the cells with deionized water and stain with 2% Alizarin Red S solution (pH 4.2) for 20 minutes at room temperature.

-

Wash the cells thoroughly with deionized water to remove excess stain.

-

Visualize and quantify the calcium deposits. Red-stained areas indicate mineralization.

Signaling Pathways and Workflows

Cellular Uptake and Action of this compound

Caption: Cellular uptake and conversion of AAP to active L-ascorbic acid.

Signaling Pathway of Vitamin C in Collagen Synthesis

Caption: Role of L-ascorbic acid in the collagen synthesis pathway.

Experimental Workflow for Assessing AAP Effects

Caption: General workflow for studying the effects of AAP on cultured cells.

References

- 1. primabiotic.com [primabiotic.com]

- 2. kichi.studio [kichi.studio]

- 3. bubsnaturals.com [bubsnaturals.com]

- 4. L-ascorbic acid 2-phosphate stimulates collagen accumulation, cell proliferation, and formation of a three-dimensional tissuelike substance by skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of a novel ascorbic derivative, disodium isostearyl 2-O-L-ascorbyl phosphate on human dermal fibroblasts: increased collagen synthesis and inhibition of MMP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nutrabytes.com [nutrabytes.com]

- 7. researchgate.net [researchgate.net]

- 8. 无菌过滤策略 [sigmaaldrich.com]

- 9. jocpr.com [jocpr.com]

- 10. researchgate.net [researchgate.net]